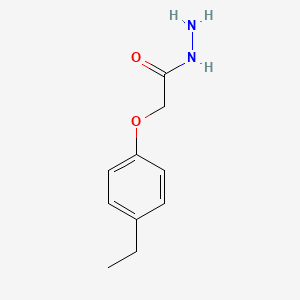

2-(4-Ethylphenoxy)acetohydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-ethylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-8-3-5-9(6-4-8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXWIGWXSBZQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Ethylphenoxy)acetohydrazide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Ethylphenoxy)acetohydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, presents expected quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the intermediate ester, ethyl 2-(4-ethylphenoxy)acetate, through the Williamson ether synthesis. This is followed by the hydrazinolysis of the ester to yield the final acetohydrazide product.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

2.1. Synthesis of Ethyl 2-(4-ethylphenoxy)acetate (Intermediate)

This procedure is based on established methods for the synthesis of similar phenoxyacetates.

-

Materials: 4-Ethylphenol, ethyl bromoacetate, anhydrous potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a stirred solution of 4-ethylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.2 mol).

-

Reflux the mixture for 30 minutes.

-

Add ethyl bromoacetate (0.11 mol) dropwise to the reaction mixture.

-

Continue refluxing for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-ethylphenoxy)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

2.2. Synthesis of this compound (Final Product)

This protocol is adapted from the synthesis of analogous acetohydrazides.[1][2][3]

-

Materials: Ethyl 2-(4-ethylphenoxy)acetate, hydrazine hydrate (85-99%), ethanol.

-

Procedure:

-

Dissolve ethyl 2-(4-ethylphenoxy)acetate (0.05 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (0.1 mol) to the solution.

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, reduce the volume of the solvent by distillation.

-

Cool the reaction mixture in an ice bath to precipitate the solid product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterization Data

The following table summarizes the expected quantitative data for this compound, based on typical values for analogous compounds.

| Parameter | Expected Value |

| Physical Properties | |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 130-150 °C (based on analogs) |

| Yield | Typically 60-80% |

| Spectroscopic Data | |

| FTIR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II), ~1240 (C-O-C stretching, ether) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.2 (s, 1H, -CONH-), ~6.8-7.2 (m, 4H, Ar-H), ~4.4 (s, 2H, -OCH₂-), ~4.2 (br s, 2H, -NH₂), ~2.5 (q, 2H, -CH₂CH₃), ~1.1 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=O), ~156 (Ar-C-O), ~136 (Ar-C-Et), ~128 (Ar-CH), ~114 (Ar-CH), ~67 (-OCH₂-), ~27 (-CH₂CH₃), ~15 (-CH₃) |

| Mass Spectrometry (m/z) | [M+H]⁺ expected at 195.11 |

Logical Workflow for Characterization

The characterization of the synthesized this compound follows a logical progression to confirm its identity and purity.

Caption: Logical workflow for the characterization of the final product.

References

Physicochemical Properties of 2-(4-Ethylphenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Ethylphenoxy)acetohydrazide. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from its close structural analog, 2-(4-Methylphenoxy)acetohydrazide, as a predictive reference. This document summarizes key quantitative data, details relevant experimental protocols for synthesis and characterization, and visualizes potential biological pathways associated with this class of compounds. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These activities include potential anti-inflammatory, anti-angiogenic, and enzyme inhibitory properties.[1][2][3] The core structure, featuring a phenoxy ring linked to an acetohydrazide moiety, provides a versatile scaffold for the development of novel therapeutic agents. Understanding the fundamental physicochemical properties of these compounds is crucial for predicting their pharmacokinetic and pharmacodynamic behavior, as well as for designing efficient synthetic routes and stable formulations.

This guide focuses on this compound. In the absence of direct experimental data for this ethyl-substituted analog, we present data for the well-characterized 2-(4-Methylphenoxy)acetohydrazide as a reliable surrogate. The substitution of a methyl group with an ethyl group is not expected to dramatically alter the core physicochemical properties, making this a reasonable scientific approximation for foundational research.

Physicochemical Properties

The physicochemical properties of 2-(4-Methylphenoxy)acetohydrazide are summarized in the table below. These values provide a baseline for understanding the characteristics of the target compound, this compound.

| Property | Value (for 2-(4-Methylphenoxy)acetohydrazide) | Reference |

| Molecular Formula | C9H12N2O2 | [4] |

| Molecular Weight | 180.21 g/mol | [4] |

| Melting Point | 411-413 K (138-140 °C) | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P21/c | [5] |

| Color | Colorless | [4] |

| Physical Form | Needle-shaped crystals | [4] |

Experimental Protocols

The following section details the experimental protocols for the synthesis and crystal structure analysis of 2-(4-Methylphenoxy)acetohydrazide. These methods can be adapted for the preparation and characterization of this compound.

Synthesis of 2-(4-Methylphenoxy)acetohydrazide

The synthesis of 2-(4-Methylphenoxy)acetohydrazide is typically achieved through the hydrazinolysis of the corresponding ester.[4]

Materials:

-

Ethyl(4-methylphenoxy)acetate (0.01 mol)

-

Hydrazine hydrate (99%, 0.02 mol)

-

Ethanol (15 ml)

Procedure:

-

A mixture of Ethyl(4-methylphenoxy)acetate and hydrazine hydrate in ethanol is heated on a water bath for 6 hours.[4]

-

Excess ethanol is removed by distillation.[4]

-

Upon cooling, colorless needle-shaped crystals of 2-(4-methylphenoxy)acetohydrazide will separate from the solution.[4]

-

The crystals are collected by filtration.[4]

-

The product is recrystallized from ethanol to yield the purified compound.[4]

A similar procedure can be followed for the synthesis of this compound, starting with Ethyl(4-ethylphenoxy)acetate.

Crystal Structure Analysis

The determination of the crystal structure is essential for understanding the three-dimensional arrangement of the molecule and its intermolecular interactions.

Instrumentation:

-

Bruker SMART APEXII CCD area-detector diffractometer[4]

Procedure:

-

A suitable single crystal of the compound is mounted on the diffractometer.

-

X-ray diffraction data is collected at a specified temperature (e.g., 296 K).[4]

-

The collected data is processed, including absorption corrections.[4]

-

The crystal structure is solved and refined using appropriate software (e.g., SHELXTL).[4]

-

Intermolecular interactions, such as hydrogen bonds, are analyzed to understand the crystal packing. In the case of 2-(4-Methylphenoxy)acetohydrazide, molecules are linked via intermolecular N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, forming two-dimensional networks.[4]

Potential Biological Activities and Signaling Pathways

Hydrazide derivatives are known to exhibit a broad spectrum of biological activities.[4] While the specific pathways for this compound have not been elucidated, research on related phenoxyacetohydrazide compounds suggests potential roles as anti-inflammatory and anti-angiogenic agents, as well as enzyme inhibitors.[1][2][3]

Anti-Inflammatory and Anti-Angiogenic Pathways

Phenoxyacetohydrazide derivatives have been shown to exhibit anti-inflammatory and anti-angiogenic effects, potentially through the inhibition of key signaling molecules such as Cyclooxygenase (COX) enzymes and Vascular Endothelial Growth Factor (VEGF).[3]

Caption: Potential inhibition of COX-1, COX-2, and VEGF by this compound.

General Synthetic Workflow

The general workflow for the synthesis and characterization of phenoxyacetohydrazide derivatives is a multi-step process that can be adapted for novel analogs.

Caption: General workflow for the synthesis and characterization of phenoxyacetohydrazides.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound by leveraging data from its methyl analog. The provided experimental protocols for synthesis and characterization offer a practical starting point for researchers. The potential biological activities of this class of compounds, particularly in the areas of anti-inflammatory and anti-angiogenic research, warrant further investigation. The information and visualizations presented are intended to facilitate future research and development of novel phenoxyacetohydrazide-based therapeutic agents.

References

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

2-(4-Ethylphenoxy)acetohydrazide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Ethylphenoxy)acetohydrazide, including its molecular structure and a detailed, generalized protocol for its synthesis. Due to the apparent lack of extensive documentation for this specific compound, this guide also includes data on the closely related parent compound, 2-Phenoxyacetohydrazide, for comparative purposes.

Introduction

This compound belongs to the class of phenoxyacetohydrazide derivatives, which are recognized as important scaffolds in medicinal chemistry. While this specific compound is not widely documented with a dedicated CAS number, its structural analogues have been investigated for a variety of biological activities. This guide aims to provide essential technical information for researchers interested in the synthesis and potential applications of this and related molecules.

Molecular Structure and Identification

A specific CAS number for this compound could not be located in comprehensive chemical databases. This suggests that it may not be a commercially available or extensively studied compound.

-

Molecular Formula: C₁₀H₁₄N₂O₂

-

Molecular Weight: 194.23 g/mol

-

IUPAC Name: this compound

Molecular Structure:

A Technical Guide to the Spectroscopic Profile of 2-(4-Ethylphenoxy)acetohydrazide

This guide provides a comprehensive overview of the spectroscopic characteristics of 2-(4-Ethylphenoxy)acetohydrazide, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols for its synthesis and subsequent analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative ease.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the esterification of 4-ethylphenol with an appropriate haloacetyl halide to form an ethyl (4-ethylphenoxy)acetate intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

-

To a solution of 4-ethylphenol (0.1 mol) in a suitable solvent such as acetone or ethanol, an equimolar amount of a base like potassium carbonate (0.1 mol) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

Ethyl chloroacetate (0.1 mol) is added dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux for 6-8 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 2-(4-ethylphenoxy)acetate, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Ethyl 2-(4-ethylphenoxy)acetate (0.05 mol) is dissolved in ethanol.

-

Hydrazine hydrate (0.1 mol) is added to the solution.

-

The mixture is refluxed for 4-6 hours.

-

Upon cooling, the product, this compound, precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.

Synthesis Workflow

Caption: Synthesis of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.5 | Singlet | 1H | -NH- |

| ~7.1 - 7.2 | Doublet | 2H | Ar-H (ortho to -CH₂CH₃) |

| ~6.8 - 6.9 | Doublet | 2H | Ar-H (ortho to -O-) |

| ~4.4 - 4.5 | Singlet | 2H | -O-CH₂- |

| ~4.2 - 4.4 | Broad Singlet | 2H | -NH₂ |

| ~2.5 - 2.6 | Quartet | 2H | -CH₂-CH₃ |

| ~1.1 - 1.2 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O |

| ~156 - 158 | Ar-C-O |

| ~138 - 140 | Ar-C-CH₂CH₃ |

| ~128 - 130 | Ar-CH (ortho to -CH₂CH₃) |

| ~114 - 116 | Ar-CH (ortho to -O-) |

| ~67 - 69 | -O-CH₂- |

| ~28 - 30 | -CH₂-CH₃ |

| ~15 - 17 | -CH₂-CH₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300 - 3400 | Medium | N-H | Asymmetric & Symmetric Stretch |

| 3030 - 3080 | Medium | C-H (Aromatic) | Stretch |

| 2850 - 2960 | Medium | C-H (Aliphatic) | Stretch |

| 1650 - 1680 | Strong | C=O (Amide I) | Stretch |

| 1600 - 1620 | Medium | N-H (Amide II) | Bend |

| 1500 - 1580 | Medium | C=C (Aromatic) | Stretch |

| 1230 - 1260 | Strong | C-O (Aryl Ether) | Asymmetric Stretch |

| 1020 - 1050 | Medium | C-O (Aryl Ether) | Symmetric Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 163 | [M - NHNH₂]⁺ |

| 135 | [M - CONHNH₂]⁺ |

| 121 | [CH₃CH₂C₆H₄O]⁺ |

| 107 | [C₆H₄OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Analytical Workflow

Caption: Analytical workflow for spectroscopic characterization.

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Ethylphenoxy)acetohydrazide

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Ethylphenoxy)acetohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related phenoxyacetohydrazide derivatives to provide well-founded estimations and detailed experimental protocols for its characterization.

Physicochemical Properties

The structural features of this compound, particularly the presence of a polar hydrazide group and a nonpolar ethylphenoxy group, govern its solubility and stability profile. The hydrazide moiety is capable of hydrogen bonding, which can influence its solubility in protic solvents, while the aromatic ring and ethyl group contribute to its lipophilicity.

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale/Supporting Evidence |

| Water | Low to Moderate | Phenoxyacetohydrazide derivatives show a wide range of aqueous solubility. In silico predictions for similar compounds suggest moderate to low aqueous solubility.[1] |

| Ethanol | Soluble | Structurally similar compounds, such as 2-(4-methylphenoxy)acetohydrazide and 2-(4-methoxyphenoxy)acetohydrazide, are recrystallized from ethanol, indicating good solubility in this solvent, especially when heated.[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for dissolving phenoxyacetohydrazide derivatives for biological testing.[1] |

| Dichloromethane (DCM) | Soluble | Dry DCM is used as a solvent in the synthesis of related phenoxyacetohydrazide derivatives.[1] |

| Hexane | Insoluble | The high polarity of the acetohydrazide group makes it unlikely to be soluble in nonpolar solvents like hexane. Hexane is often used as an anti-solvent or in solvent mixtures for chromatography of related compounds.[1] |

Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of the hydrazide functional group. Hydrazides can be susceptible to hydrolysis, particularly under acidic or basic conditions, and oxidation.

Table 2: Stability Considerations for this compound

| Condition | Potential Degradation Pathway | Stability Notes |

| pH | Hydrolysis | Hydrazide stability is pH-dependent. Generally, hydrazides are more stable at a neutral pH.[1] Strong acidic or alkaline conditions can catalyze hydrolysis to form 4-ethylphenoxyacetic acid and hydrazine. |

| Temperature | Thermal Degradation | Elevated temperatures can accelerate degradation. The melting point of the compound is a key parameter for assessing thermal stability in the solid state. |

| Light | Photodegradation | Aromatic compounds and those with heteroatoms can be susceptible to photodegradation. Photostability studies are recommended. |

| Oxidizing Agents | Oxidation | The hydrazide moiety can be oxidized. Contact with strong oxidizing agents should be avoided. |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility in various solvents.

Protocol for Shake-Flask Solubility Measurement

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility as the concentration of the compound in the undiluted supernatant, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment

Stability testing should evaluate the impact of pH, temperature, and light on the integrity of this compound.

Protocol for pH-Dependent Stability Study

-

Buffer Preparation:

-

Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

-

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

-

Spike a small volume of the stock solution into each buffer to achieve a final known concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the buffer.

-

-

Incubation:

-

Incubate the samples at a constant temperature (e.g., 37 °C) in the dark.

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

-

Analysis:

-

Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products. The method should be capable of separating the parent compound from its potential degradants.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the parent compound versus time for each pH.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t½) at each pH using the equation: t½ = 0.693 / k.

-

Caption: Logical Flow for pH-Dependent Stability Assessment.

Conclusion

References

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Phenoxyacetohydrazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of phenoxyacetohydrazide compounds. From their early synthesis, rooted in the foundational principles of organic chemistry, to their contemporary evaluation for a wide range of therapeutic applications, this document traces the scientific journey of this versatile chemical scaffold. It details the synthetic methodologies, presents key quantitative data in a structured format, and outlines the experimental protocols for evaluating their biological activities. Furthermore, this guide employs visualizations to illustrate synthetic pathways and mechanisms of action, offering a deeper understanding for researchers in medicinal chemistry and drug development.

Introduction: A Historical Perspective

The story of phenoxyacetohydrazide compounds is intrinsically linked to the broader history of hydrazide and phenoxyacetic acid chemistry. The synthesis of phenoxyacetic acid, the foundational precursor, was first reported in 1880.[1] However, the exploration of hydrazides as a class of compounds with significant biological potential gained substantial momentum following the discovery of the remarkable antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century.[2][3] This seminal discovery catalyzed a wave of research into the synthesis and biological screening of a vast array of hydrazide derivatives, including those incorporating the phenoxyacetyl moiety.

Early research into phenoxyacetic acid derivatives focused on their herbicidal properties.[1] Over time, the structural alerts within the phenoxyacetohydrazide scaffold hinted at a broader range of pharmacological activities. The presence of the hydrazide group, a known pharmacophore, coupled with the versatile phenoxy ring, which can be readily substituted to modulate physicochemical properties, made these compounds attractive candidates for drug discovery programs.[2] Consequently, phenoxyacetohydrazides have been investigated for a multitude of therapeutic applications, including anti-inflammatory, anticonvulsant, anticancer, antitubercular, and antidepressant activities.[4][5][6][7][8]

Synthesis of Phenoxyacetohydrazide Compounds

The synthesis of phenoxyacetohydrazide derivatives typically follows a straightforward and well-established two-step procedure.

Step 1: Synthesis of Phenoxyacetic Acid Ethyl Ester Derivatives

The initial step involves the synthesis of substituted phenoxyacetic acid ethyl esters. This is achieved through the reaction of a substituted phenol with an ethyl ester of a haloacetic acid, commonly in the presence of a base and a suitable solvent.[9]

-

General Procedure: A mixture of the substituted phenol (0.05 mol), a substituted ester like ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 ml) is refluxed for 8–10 hours. After cooling, the solvent is removed by distillation. The residual mass is then triturated with cold water to remove excess potassium carbonate and extracted with ether.[1]

Step 2: Synthesis of Phenoxyacetohydrazide Derivatives

The resulting phenoxyacetic acid ethyl ester is then converted to the corresponding hydrazide by reacting it with hydrazine hydrate.

-

General Procedure: The synthesized phenoxyacetic acid/butyric acid ethyl ester derivative is reacted with hydrazine hydrate.[3] A solution of the ester in a suitable solvent is treated with hydrazine hydrate, and the reaction mixture is typically stirred or refluxed to completion.

This versatile synthetic route allows for the introduction of a wide variety of substituents on the phenoxy ring, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Below is a DOT script representation of the general synthetic workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized phenoxyacetohydrazide derivatives, including their physical properties and biological activities.

Table 1: Physicochemical Properties of Selected Phenoxyacetic Acid Hydrazide Derivatives

| Compound ID | Substituent | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 4a | 4-Chloro | C₈H₉ClN₂O₂ | 89 | 116-118 | [10] |

| 4g | 4-Bromo (butyric acid deriv.) | C₁₀H₁₃BrN₂O₂ | 78 | 87-88 | [10] |

Table 2: In Silico and In Vitro Anti-Inflammatory and Anti-Angiogenic Activity Data

| Compound ID | Target | Molecular Docking Score (kcal/mol) | In Vitro IC₅₀ (µg/mL) | Reference |

| 6e | VEGF | -13.1622 | - | [10] |

| 6e | COX-1 | -12.5301 | - | [10] |

| 6e | COX-2 | -12.6705 | - | [10] |

| 6e | HRBC Membrane Stabilization | - | 155 | [11] |

Table 3: Antitubercular Activity of Hydrazone Derivatives

| Compound ID | Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| 8n | Furyl and NO₂ groups | 2.5 | [7] |

Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-Induced Seizure Model

| Compound ID | Protection (%) | Mortality (%) | Relative Potency vs. Valproic Acid (%) | Reference |

| 7b | 100 | 0 | - | [5] |

| 5f | 90 | 10 | 150 | [5] |

| 5e | 80 | 10 | 133.33 | [5] |

| 10c | 80 | 20 | 133.33 | [5] |

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of phenoxyacetohydrazide compounds.

In Vitro Anti-Inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect the erythrocyte membrane from lysis induced by hypotonic solutions, which is an indicator of anti-inflammatory activity.

-

Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline. A 10% v/v suspension of RBCs is prepared in isosaline.

-

Assay Procedure: The reaction mixture consists of the test compound at various concentrations, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

-

Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The absorbance of the supernatant, which contains the hemoglobin released from lysed cells, is measured spectrophotometrically at 560 nm.

-

Data Analysis: The percentage of hemolysis is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of hemolysis) is determined.[11]

In Vivo Anti-Angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% relative humidity.

-

Window Creation: On the third day of incubation, a small window is made in the shell to expose the CAM.

-

Compound Application: The test compound, dissolved in a suitable vehicle, is applied to the CAM.

-

Observation and Analysis: After a set incubation period, the CAM is observed for changes in blood vessel formation. The number of blood vessel branch points is counted, or the total length of blood vessels is measured to quantify the angiogenic response.[11]

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[6]

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The prepared bacterial suspension is added to each well containing the test compound.

-

Incubation: The plates are incubated at 37°C for a specified period.

-

Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[12][13]

Antidepressant Activity: Forced Swim Test (FST)

The FST is a behavioral test used to screen for antidepressant-like activity in rodents.

-

Apparatus: A transparent cylindrical container filled with water is used.

-

Procedure: The animal (mouse or rat) is placed in the water-filled cylinder from which it cannot escape.

-

Observation: The animal's behavior is observed for a set period (typically 5-6 minutes). The key behaviors recorded are immobility (floating), swimming, and climbing.

-

Data Analysis: Antidepressant compounds are known to decrease the duration of immobility and increase active behaviors like swimming and climbing. The time spent in each behavioral state is recorded and compared between treated and control groups.[1][14]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenoxyacetohydrazide derivatives are attributed to their ability to interact with various biological targets.

Anti-Inflammatory and Anti-Angiogenic Mechanism

Recent studies suggest that some phenoxyacetohydrazide derivatives exert their anti-inflammatory and anti-angiogenic effects by inhibiting key signaling molecules. Molecular docking studies have indicated that these compounds can bind to the active sites of Vascular Endothelial Growth Factor (VEGF), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2).[10]

-

VEGF Inhibition: By blocking VEGF, these compounds can inhibit the signaling cascade that leads to angiogenesis, the formation of new blood vessels, which is a critical process in both inflammation and tumor growth.

-

COX Inhibition: The inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.

The following DOT script illustrates the proposed inhibitory action on these pathways.

Conclusion and Future Directions

The journey of phenoxyacetohydrazide compounds from their historical roots in the late 19th and early 20th centuries to their current status as promising therapeutic leads is a testament to the enduring power of medicinal chemistry. The versatility of their synthesis allows for extensive structural modifications, leading to a broad spectrum of biological activities. The accumulated data on their anti-inflammatory, anti-angiogenic, anticonvulsant, anticancer, antitubercular, and antidepressant properties highlight the potential of this chemical class in addressing a wide range of unmet medical needs.

Future research in this area should focus on several key aspects. A deeper exploration of the structure-activity relationships for each biological target will be crucial for the rational design of more potent and selective compounds. Further elucidation of the specific molecular mechanisms of action will provide a stronger basis for their clinical development. Additionally, investigations into the pharmacokinetic and pharmacodynamic properties of the most promising candidates will be essential to translate their in vitro and in vivo efficacy into viable therapeutic agents. The continued exploration of the phenoxyacetohydrazide scaffold holds significant promise for the discovery of novel and effective drugs for a variety of diseases.

References

- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 2. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors [mdpi.com]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 11. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-(4-Ethylphenoxy)acetohydrazide: A Technical Overview Based on Structurally Related Analogs

Introduction

General Synthetic Pathway

The synthesis of phenoxy acetohydrazide derivatives typically follows a straightforward pathway. The general workflow involves the reaction of a substituted phenol with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Ethylphenoxy)acetohydrazide is a key chemical intermediate, serving as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, combining a phenoxy-acetic acid moiety with a reactive hydrazide group, make it a valuable precursor for generating molecules with significant pharmacological potential. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are presented to facilitate its practical application in a research and development setting.

Introduction

Acetohydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their utility in constructing diverse heterocyclic systems that form the scaffold of numerous bioactive molecules. Among these, this compound has emerged as a significant intermediate. The presence of the 4-ethylphenoxy group can enhance the lipophilicity of the final compounds, potentially improving their pharmacokinetic profiles. The terminal hydrazide functionality is a nucleophilic center that readily participates in cyclization and condensation reactions, paving the way for the synthesis of various five- and six-membered heterocycles. These derived heterocyclic compounds, including Schiff bases, 1,2,4-triazoles, and 1,3,4-oxadiazoles, have demonstrated a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This guide will detail the synthesis of the core compound and its subsequent transformation into valuable heterocyclic structures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 4-ethylphenol. The first step involves the etherification of 4-ethylphenol with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

-

To a solution of 4-ethylphenol (0.1 mol) in acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

-

To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with constant stirring.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and wash the residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-ethylphenoxy)acetate.

-

Purify the crude product by vacuum distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

-

Dissolve ethyl 2-(4-ethylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL).

-

Add hydrazine hydrate (99%, 0.2 mol) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the completion of the reaction using TLC.

-

After the reaction is complete, reduce the volume of the solvent by distillation.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 2-(4-Methylphenoxy)acetohydrazide | C₉H₁₂N₂O₂ | 180.21 | 67 | 138-140 | [1] |

| 2-(4-Methoxyphenoxy)acetohydrazide | C₉H₁₂N₂O₃ | 196.21 | - | - | [2] |

| 2-(4-Chlorophenoxy)acetohydrazide | C₈H₉ClN₂O₂ | 200.62 | - | - | [3] |

Note: The expected ¹H NMR spectrum of this compound would show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, a singlet for the O-CH₂ protons, and signals for the NH and NH₂ protons of the hydrazide group.

Role as a Chemical Intermediate

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The nucleophilic -NH₂ group and the adjacent carbonyl group are key reactive sites for cyclization reactions.

Synthesis of Schiff Bases

Schiff bases are readily formed by the condensation of the primary amine of the hydrazide with various aldehydes and ketones. These compounds are important intermediates themselves and also exhibit a range of biological activities.

Caption: General synthesis of Schiff bases from this compound.

-

Dissolve this compound (0.01 mol) in absolute ethanol (30 mL).

-

Add the desired aromatic or aliphatic aldehyde (0.01 mol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or DMF).

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocycles known for their diverse pharmacological activities. They can be synthesized from this compound through several routes, often involving cyclization of an N-acylhydrazone or reaction with carbon disulfide.

Caption: Synthesis of 1,3,4-oxadiazoles via cyclization of Schiff bases.

-

Synthesize the corresponding Schiff base from this compound as described in section 3.1.2.

-

To a solution of the Schiff base (0.01 mol) in a suitable solvent (e.g., glacial acetic acid), add a cyclizing/oxidizing agent such as acetic anhydride or iodine.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the cooled reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an appropriate solvent.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with a broad range of biological activities. A common synthetic route from acetohydrazides involves the formation of a thiosemicarbazide intermediate, followed by cyclization.

Caption: General synthesis of 1,2,4-triazole-3-thiones from this compound.

-

Synthesis of the Thiosemicarbazide Intermediate:

-

Reflux a mixture of this compound (0.01 mol) and an appropriate aryl or alkyl isothiocyanate (0.01 mol) in absolute ethanol (50 mL) for 2-4 hours.

-

Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.

-

-

Cyclization to the 1,2,4-Triazole-3-thione:

-

Suspend the thiosemicarbazide intermediate (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 20 mL).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with a dilute acid (e.g., HCl) to precipitate the triazole-3-thione.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent.

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its hydrazide group make it an excellent starting material for the construction of a diverse range of heterocyclic compounds. The potential for these derivatives to exhibit significant biological activities underscores the importance of this compound in medicinal chemistry and drug discovery. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers to explore the full potential of this important building block in the development of novel and effective therapeutic agents.

References

A Methodological and Computational Blueprint for the Analysis of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(4-Ethylphenoxy)acetohydrazide and its structurally related analogs. Due to a lack of specific literature on the ethyl-substituted compound, this document leverages data and protocols from studies on closely related acetohydrazide derivatives to establish a blueprint for future research. The methodologies outlined herein are fundamental to characterizing the physicochemical properties, potential biological activity, and structure-activity relationships of this class of compounds.

Synthesis and Spectroscopic Characterization

The synthesis of acetohydrazide derivatives typically involves the reaction of a corresponding ethyl ester with hydrazine hydrate. For instance, 2-(4-methoxyphenoxy)acetohydrazide is synthesized by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol.[1][2] Similarly, 2-(4-methylphenoxy)acetohydrazide is prepared by heating ethyl(4-methylphenoxy)acetate with hydrazine hydrate in ethanol.

General Experimental Protocol: Synthesis of Acetohydrazide Derivatives

A solution of the appropriate ethyl phenoxyacetate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate (typically 2 equivalents). The reaction mixture is refluxed for several hours (e.g., 5-6 hours). After completion of the reaction, the excess solvent is removed, and upon cooling, the crude product crystallizes. The solid product is then collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure acetohydrazide.

Spectroscopic and Crystallographic Data

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure of the synthesized compounds. X-ray crystallography provides definitive information about the solid-state conformation and intermolecular interactions.

Table 1: Selected Crystallographic Data for Acetohydrazide Analogs

| Parameter | 2-(4-methoxyphenoxy)acetohydrazide[2] | 2-(4-methylphenoxy)acetohydrazide[3] |

| Molecular Formula | C₉H₁₂N₂O₃ | C₉H₁₂N₂O₂ |

| Molecular Weight | 196.21 | 180.21 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 4.0964 (17) | 6.3833 (2) |

| b (Å) | 6.382 (3) | 4.0755 (1) |

| c (Å) | 35.608 (14) | 35.9741 (12) |

| β (°) | 90 | 90.018 (2) |

| Volume (ų) | 930.9 (7) | 935.87 (5) |

| Z | 4 | 4 |

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and vibrational frequencies of molecules. These studies provide insights that complement experimental findings.

Density Functional Theory (DFT) Analysis

DFT calculations are typically performed to optimize the molecular geometry and to predict various molecular properties. For instance, studies on related compounds have utilized DFT with basis sets like 6-31G(d,p) at the B3LYP level to analyze the frontier molecular orbitals (HOMO and LUMO).[4] The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Table 2: Theoretical Vibrational Frequencies (Selected Modes)

| Functional Group | Assignment | Theoretical Frequency (cm⁻¹) |

| N-H | Stretching | ~3300 - 3400 |

| C=O | Amide I stretching | ~1650 - 1680 |

| N-H | Amide II bending | ~1520 - 1550 |

| C-O-C | Asymmetric stretching | ~1240 - 1260 |

| C-O-C | Symmetric stretching | ~1030 - 1050 |

Note: These are representative frequency ranges for acetohydrazide derivatives based on related structures and general IR spectroscopy principles.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules and the nature of the forces that stabilize the crystal structure. For a derivative of an ibuprofen hydrazide, Hirshfeld analysis revealed that H···H, C···H, O···H, and S···H interactions were the major contributors to the crystal packing.[5]

Workflow for Computational Analysis

Caption: A generalized workflow for the computational study of this compound.

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential inhibitors of the COX-2 enzyme.[6] Similarly, hydrazide-sulfonamide hybrids have been studied for their inhibitory activity against carbonic anhydrase isozymes.[7]

Molecular Docking Protocol

-

Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized using a suitable force field or quantum mechanical method.

-

Docking Simulation: A docking program is used to systematically search for the optimal binding poses of the ligand within the active site of the protein. The binding affinity is estimated using a scoring function.

-

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.

Logical Flow of Drug Discovery Process

Caption: The iterative cycle of computational and experimental work in drug discovery.

Antimicrobial Activity

Various acetohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. For example, some (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The evaluation of antimicrobial activity is typically performed using methods like the agar-diffusion method to determine the zone of inhibition against various bacterial and fungal strains.[9]

Table 3: Representative Antimicrobial Screening Data for Acetohydrazide Analogs

| Compound Type | Target Organism | Activity | Reference |

| Substituted acetohydrazide-hydrazones | E. coli, P. aeruginosa | Moderate to good antibacterial | [8] |

| Substituted acetohydrazide-hydrazones | A. niger, C. albicans | Weak antifungal | [8] |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | S. aureus, P. vulgaris | Varied antibacterial (some active) | [10] |

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Reactivity of the Acetohydrazide Moiety: A Technical Guide for Drug Development Professionals

Abstract

The acetohydrazide moiety, a versatile and highly reactive chemical scaffold, serves as a cornerstone in modern synthetic and medicinal chemistry. Characterized by its core CH3CONHNH2 structure, this moiety combines a nucleophilic terminal amine with a reactive acyl group, making it a valuable precursor for a diverse array of complex organic molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and antitubercular properties.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of the acetohydrazide moiety, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers and scientists with the practical knowledge required to leverage this powerful chemical entity.

Introduction to the Acetohydrazide Moiety

Acetohydrazide (CAS 1068-57-1), also known as acetylhydrazine, is a white to off-white crystalline solid soluble in water and other polar solvents.[1][2] Its structure features a hydrazide functional group (-CONHNH2) attached to an acetyl group. This configuration confers a unique reactivity profile: the terminal -NH2 group acts as a potent nucleophile, while the adjacent amide bond influences the electronic properties and conformation of the molecule.

Computational studies have shown that the acetohydrazide molecule typically adopts a trans-syn conformation as its lowest energy structure.[3] The C-N rotational barrier is approximately 26 kcal/mol, indicating the planar sp2 nature of the central nitrogen atom, while the terminal nitrogen atom of the NH2 group prefers an sp3 hybridization.[3] This structural arrangement is fundamental to its chemical behavior and its utility as a building block in organic synthesis.

Table 1: Physicochemical Properties of Acetohydrazide

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆N₂O | [3][4] |

| Molecular Weight | 74.08 g/mol | [2][3] |

| Melting Point | 58-68 °C | [1][4][5] |

| Boiling Point | 129 °C at 18 mmHg | [1][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility | Soluble in water and hot ether | [1] |

| pKa | 13.46 ± 0.18 (Predicted) | [1] |

Synthesis of Acetohydrazide

The synthesis of acetohydrazide is well-established, with several methods available depending on the desired scale and purity.

Classical Synthesis: Hydrazinolysis of Esters

The most common laboratory-scale synthesis involves the nucleophilic acyl substitution of an acetic acid derivative, typically an ester like ethyl acetate, with hydrazine hydrate.[5] This reaction, known as hydrazinolysis, is often carried out in an alcohol solvent such as methanol or ethanol.

Direct Synthesis from Acetic Acid

For industrial-scale production, methods that avoid the esterification step are often preferred to improve efficiency and reduce waste. Patented processes describe the direct reaction of acetic acid with hydrazine hydrate using a catalyst. This approach shortens the overall process and can increase the total yield.[6][7]

Table 2: Example Conditions for Direct Synthesis of Acetohydrazide

| Reactants | Catalyst | Conditions | Yield | Reference |

| Acetic acid (300g), 90% Hydrazine hydrate (420g) | Hβ type solid acid molecular sieve (45g) | Reflux for 4-6 hours, with removal of water | 346.5g | [7] |

| Acetic acid (300g), 99% Hydrazine hydrate (450g) | CuO/Cr₂O₃ composite (60g) | Reflux for 4-6 hours, with removal of water | 352.3g | [6] |

Core Chemical Reactivity

The acetohydrazide moiety is a versatile synthon due to its multiple reactive sites. Its chemistry is dominated by the nucleophilicity of the terminal amine, which readily participates in condensation and acylation reactions, and its ability to act as a precursor for various cyclization pathways.

Condensation Reactions: Formation of Hydrazones

The most characteristic reaction of acetohydrazide is its condensation with aldehydes and ketones to form N-acylhydrazones, a class of Schiff bases.[2] This reaction is highly efficient and often proceeds with high yields simply by mixing the reactants, sometimes with a catalytic amount of acid.[8] The resulting C=N-NH-CO linkage is a critical pharmacophore found in numerous biologically active compounds.[9] The stability of the imine C=N double bond in hydrazones is notably higher than that formed with simple primary amines.[3]

Acylation Reactions

The terminal amino group of acetohydrazide can be acylated by reacting with acid chlorides or anhydrides. This reaction is a common method for synthesizing N,N'-diacylhydrazines. It is also noted as a potential side reaction in peptide synthesis when acetic acid is used as a solvent or acid catalyst during the conversion of a hydrazide to an azide, leading to partial acetylation of the starting hydrazide.[10]

Cyclization and Heterocyclic Synthesis

Acetohydrazide and its derivatives are exceptionally valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds.[9] The bifunctional nature of the hydrazide allows it to react with various electrophiles to form stable five- and six-membered rings.

-

Pyrazoles and Pyrazolones: Reaction of acetohydrazide derivatives with 1,3-dicarbonyl compounds like acetylacetone or ethyl acetoacetate yields pyrazole and pyrazolone rings, respectively.[11]

-

1,3,4-Oxadiazoles: Intramolecular cyclodehydration of diacylhydrazide intermediates, often facilitated by dehydrating agents like POCl₃, is a standard route to 2,5-disubstituted 1,3,4-oxadiazoles.[12]

-

Other Heterocycles: Through carefully designed reaction schemes, acetohydrazide derivatives can be converted into a plethora of other ring systems, including 1,2,4-triazines, 1,3,4-oxadiazines, pyridines, and thiazoles.[13][14][15]

Role in Medicinal Chemistry and Drug Development

The hydrazide-hydrazone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant therapeutic potential.[9] The ability to easily synthesize a library of derivatives by condensing a hydrazide with various aldehydes makes this moiety particularly attractive for structure-activity relationship (SAR) studies.[16]

-

Antimicrobial Activity: A vast number of acetohydrazide derivatives, particularly hydrazones, exhibit potent antibacterial and antifungal properties.[17][18] SAR studies on acetohydrazide-pyrazole derivatives have shown that the presence of electron-withdrawing groups on appended aromatic rings can enhance antimicrobial potential.[16][19]

-

Antitubercular Activity: Acetohydrazide itself is a metabolite of the frontline anti-tuberculosis drug isoniazid and is used as an antibiotic for treating Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis.[3][5]

-

Antitumor Activity: The hydrazide-hydrazone framework has been incorporated into molecules designed as anticancer agents, with some derivatives showing promising results against various cancer cell lines.[2][9]

Table 3: Selected Antimicrobial Activity of Acetohydrazide Derivatives (MIC in µg/mL)

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Nitrofurazone Analogue (Hydrazide-hydrazone) | Staphylococcus aureus ATCC 6538 | 0.002 - 0.98 | [18] |

| Nitrofurazone Analogue (Hydrazide-hydrazone) | Bacillus subtilis ATCC 6633 | 0.002 - 0.98 | [18] |

| Indol-2-one Hydrazide-hydrazone | Candida albicans | 31.25 | [20] |

| Pyrazole Hydrazide-hydrazone | Escherichia coli | 16 (Zone of Inhibition, mm) | [19] |

| Pyrazole Hydrazide-hydrazone | Candida albicans | 18 (Zone of Inhibition, mm) | [19] |

Coordination Chemistry

The acetohydrazide moiety can act as a chelating ligand, coordinating with metal ions. It typically behaves as a bidentate ligand, binding to a metal center through the carbonyl oxygen and the terminal amine nitrogen.[21] This coordination can lead to the formation of stable metal complexes with interesting structural and electronic properties. In some cases, these complexes exhibit enhanced biological activity compared to the free ligand.[21]

Experimental Protocols

Protocol 1: Synthesis of Acetohydrazide from Ethyl Acetate[5][12]

-

Materials: Ethyl acetate, hydrazine hydrate (85-99%), ethanol.

-

Procedure: a. To a solution of hydrazine hydrate (1.0 mol) in ethanol (80 mL), add ethyl acetate (1.0 mol) dropwise with stirring. b. Heat the resulting mixture under reflux for 4-6 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, partially remove the ethanol by vacuum distillation. e. Cool the concentrated mixture. White, needle-like crystals of acetohydrazide will precipitate. f. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of an N'-Acylhydrazone Derivative[8][9][22]

-

Materials: Acetohydrazide, a selected aldehyde or ketone (e.g., 2-acetylthiophene), methanol or ethanol, glacial acetic acid (catalyst).

-

Procedure: a. Dissolve acetohydrazide (0.02 mol) in 20 mL of methanol in a round-bottom flask. b. To this solution, add a methanolic solution (20 mL) of the carbonyl compound (0.02 mol). c. Add 3-4 drops of glacial acetic acid to the reaction mixture. d. Heat the contents under reflux for 2-4 hours. e. Cool the reaction mixture to room temperature. The solid product will precipitate. f. Filter the solid, wash with hot water and then cold methanol, and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure hydrazone.

Protocol 3: Synthesis of a Pyrazolone Derivative via Cyclization[11]

-

Materials: An acetohydrazide derivative, ethyl acetoacetate, ethanol, piperidine (catalyst).

-

Procedure: a. Dissolve the acetohydrazide derivative (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (30 mL). b. Add a few drops of piperidine as a catalyst. c. Heat the mixture under reflux for 8-10 hours. d. Allow the mixture to cool to room temperature and then pour it into ice-cold water. e. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pyrazolone derivative.

Table 4: Representative Spectroscopic Data for Acetohydrazide Derivatives

| Compound Class | Technique | Characteristic Signals | Reference(s) |

| Acetohydrazide | ¹H NMR (DMSO-d₆) | δ ~9.39 (s, 1H, -CONH-), δ ~4.32 (s, 2H, -NH₂), δ ~2.52 (s, 3H, CH₃) | [10] |

| FT-IR (KBr, cm⁻¹) | ~3345, 3256 (NH/NH₂ stretch), ~1665 (C=O stretch) | [10] | |

| N'-Acylhydrazone | ¹H NMR (DMSO-d₆) | δ ~11.4-12.2 (s, 1H, -CONH-), δ ~8.3-8.9 (s, 1H, -N=CH-) | [22] |

| ¹³C NMR (DMSO-d₆) | δ ~161-166 (C=O), δ ~142-150 (C=N) | [22] | |

| FT-IR (KBr, cm⁻¹) | ~3195-3310 (NH stretch), ~1640-1660 (C=O stretch), ~1595-1625 (C=N stretch) | [10] | |

| Pyrazolone Derivative | FT-IR (KBr, cm⁻¹) | ~3195 (NH stretch), ~1675, 1661, 1642 (Multiple C=O stretches) | [11] |

Conclusion

The acetohydrazide moiety is a remarkably versatile and reactive functional group that has secured a vital role in synthetic chemistry and drug development. Its straightforward synthesis and predictable reactivity in condensation, acylation, and cyclization reactions make it an ideal starting point for creating vast libraries of structurally diverse compounds. The proven track record of its derivatives in exhibiting a wide range of biological activities, particularly as antimicrobial and antitumor agents, ensures that the acetohydrazide core will remain a focus of intensive research for the foreseeable future. The protocols and data presented in this guide offer a foundational resource for scientists aiming to harness the synthetic potential of this important chemical scaffold.

References

- 1. chembk.com [chembk.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Acethydrazide | 1068-57-1 [chemicalbook.com]

- 6. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]

- 7. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]

- 8. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 9. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Details of preparation procedures of synthesized compounds [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity [ejchem.journals.ekb.eg]

- 16. asianpubs.org [asianpubs.org]

- 17. naturalspublishing.com [naturalspublishing.com]

- 18. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Methodological & Application

protocol for the synthesis of 2-(4-Ethylphenoxy)acetohydrazide from ethyl (4-ethylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Ethylphenoxy)acetohydrazide from ethyl (4-ethylphenoxy)acetate via hydrazinolysis. This method is a standard and efficient procedure for the conversion of esters to their corresponding hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activities. The protocol includes information on materials and reagents, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

Acylhydrazides are a significant class of organic compounds that serve as versatile building blocks in medicinal chemistry. The hydrazide functional group is a key pharmacophore in a variety of therapeutic agents. The title compound, this compound, is a useful intermediate for the synthesis of novel bioactive molecules. The presented protocol is based on the well-established method of reacting an ester with hydrazine hydrate.

Reaction Scheme

Caption: Synthesis of this compound from ethyl (4-ethylphenoxy)acetate.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl (4-ethylphenoxy)acetate | C₁₂H₁₆O₃ | 208.25 | Colorless liquid (Expected) |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | Colorless fuming liquid |

| This compound | C₁₀H₁₄N₂O₂ | 194.23 | White solid (Expected) |

Table 2: Reaction Parameters

| Parameter | Value |

| Solvent | Ethanol |

| Reactant Mole Ratio (Ester:Hydrazine Hydrate) | 1 : 2 |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 6-8 hours |

| Product Purification | Recrystallization from ethanol |

Experimental Protocol

Materials and Reagents

-

Ethyl (4-ethylphenoxy)acetate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Melting point apparatus

-

Analytical balance

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (4-ethylphenoxy)acetate (e.g., 0.01 mol, 2.08 g) in absolute ethanol (20 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, e.g., 0.02 mol, 1.25 mL) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or water bath. Continue stirring at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote crystallization of the product.

-

Isolation of Product: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-